An In-depth Technical Guide to the Mechanism of Action of ALK-IN-1, a Brigatinib Analog
An In-depth Technical Guide to the Mechanism of Action of ALK-IN-1, a Brigatinib Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ALK-IN-1, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. ALK-IN-1 is identified as a brigatinib analog, specifically compound I-202 from patent US20130261106A1. Given the limited publicly available data on ALK-IN-1, this guide will leverage the extensive research and clinical data on its close analog, brigatinib, to provide an in-depth understanding of its core mechanism of action, binding kinetics, cellular activity, and resistance profile.
Core Mechanism of Action
ALK-IN-1, like brigatinib, is a tyrosine kinase inhibitor (TKI) that functions by directly targeting the ATP-binding pocket of the ALK protein.[1][2] In various cancers, chromosomal rearrangements or mutations lead to the formation of constitutively active ALK fusion proteins (e.g., EML4-ALK) or mutated ALK, which drive uncontrolled cell proliferation and survival.[3] By binding to the ATP-binding site, ALK-IN-1 competitively inhibits the binding of ATP, thereby preventing the autophosphorylation and activation of the ALK kinase domain.[1] This blockade of ALK activity leads to the suppression of downstream signaling pathways crucial for tumor cell growth and survival, ultimately inducing apoptosis (programmed cell death) in ALK-dependent cancer cells.[2][4]
Inhibition of Downstream Signaling Pathways
The constitutive activation of ALK triggers a cascade of downstream signaling pathways that are essential for tumorigenesis. ALK-IN-1, by inhibiting ALK, effectively shuts down these critical pathways:
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PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Inhibition of ALK by brigatinib leads to a decrease in the phosphorylation of AKT and downstream effectors like mTOR.[1][4]
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RAS/MEK/ERK Pathway: This pathway is critical for cell proliferation and differentiation. Brigatinib treatment results in the suppression of ERK1/2 phosphorylation.[1][4]
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JAK/STAT Pathway: This pathway is involved in cytokine signaling and cell growth. Brigatinib has been shown to inhibit the phosphorylation of STAT3.[1][4]
The following diagram illustrates the central role of ALK in activating these oncogenic signaling pathways and the point of intervention for ALK-IN-1.
Quantitative Data on Inhibitory Activity
The potency of ALK-IN-1 is best understood through the extensive quantitative data available for brigatinib. The following tables summarize the in vitro inhibitory activity of brigatinib against wild-type ALK and a panel of clinically relevant ALK resistance mutations.
Table 1: In Vitro Kinase Inhibition of Brigatinib
| Kinase Target | IC₅₀ (nM) | Reference |
| Wild-Type ALK | 0.6 | [5] |
| ROS1 | 1.9 | [5] |
| FLT3 | 2.1 | [5] |
| FLT3 (D835Y) | 1.5 | [5] |
| EGFR (L858R) | 1.5 | [5] |
| IGF-1R | 148-397 | [5] |
| INSR | >3000 | [5] |
Table 2: Cellular Inhibitory Activity of Brigatinib against ALK and its Mutants
| Cell Line/Target | IC₅₀ (nM) | Reference |
| EML4-ALK (H2228 cells) | 14 | [6] |
| NPM-ALK (Karpas-299 cells) | 4-31 | [4] |
| ALK (C1156Y) | 0.6 | [7] |
| ALK (F1174L) | 1.4 | [7] |
| ALK (L1196M) | 1.7 | [7] |
| ALK (G1202R) | 4.9 | [7] |
| ALK (R1275Q) | 6.6 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ALK inhibitors like brigatinib.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of the purified ALK enzyme by 50% (IC₅₀).
Protocol:
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Reagents and Materials:
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Purified recombinant human ALK kinase domain.
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Peptide substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).
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Adenosine-5'-triphosphate (ATP).
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
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ALK-IN-1 (or brigatinib) serially diluted in DMSO.
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
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384-well microplates.
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-
Procedure: a. Prepare a solution of the ALK enzyme in the kinase assay buffer. b. Add the serially diluted inhibitor to the wells of the microplate. c. Add the ALK enzyme solution to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagent according to the manufacturer's protocol. g. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Protocol:
-
Reagents and Materials:
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ALK-positive cancer cell lines (e.g., H2228, Karpas-299).
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ALK-negative cancer cell line for selectivity assessment (e.g., A549).
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
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ALK-IN-1 (or brigatinib) serially diluted in DMSO.
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96-well cell culture plates.
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Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
-
Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. The next day, treat the cells with serial dilutions of the inhibitor. Include a vehicle control (DMSO). c. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator. d. Add the cell viability reagent to each well according to the manufacturer's protocol. e. Measure the signal (luminescence for CellTiter-Glo®, absorbance for MTT) using a plate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis of ALK Signaling
This technique is used to detect changes in the phosphorylation status of ALK and its downstream effector proteins following inhibitor treatment.
Protocol:
-
Reagents and Materials:
-
ALK-positive cancer cell line (e.g., H2228).
-
ALK-IN-1 (or brigatinib).
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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BCA Protein Assay Kit.
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SDS-PAGE gels, running buffer, and transfer buffer.
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PVDF membranes.
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
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Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total ALK, anti-phospho-STAT3 (e.g., Tyr705), anti-total STAT3, anti-phospho-AKT (e.g., Ser473), anti-total AKT, anti-phospho-ERK1/2 (e.g., Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).
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HRP-conjugated secondary antibodies.
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Enhanced Chemiluminescence (ECL) detection reagent.
-
-
Procedure: a. Culture and treat the cells with the inhibitor at various concentrations and for different time points. b. Lyse the cells and determine the protein concentration of the lysates. c. Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and then apply the ECL detection reagent. h. Visualize the protein bands using a chemiluminescence imaging system.
Resistance Profile
Despite the high potency of next-generation ALK inhibitors like brigatinib, acquired resistance can emerge. The mechanisms of resistance can be broadly categorized as:
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On-target resistance: This involves the development of secondary mutations in the ALK kinase domain that reduce the binding affinity of the inhibitor. While brigatinib is effective against many crizotinib-resistant mutations, mutations like G1202R can still confer resistance.[6]
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Off-target resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK. Examples include the activation of EGFR or MET signaling.
Conclusion
ALK-IN-1, as a brigatinib analog, is a highly potent and selective inhibitor of ALK and its clinically relevant mutant forms. Its mechanism of action involves the direct inhibition of the ALK tyrosine kinase, leading to the suppression of key downstream signaling pathways and subsequent induction of apoptosis in ALK-dependent cancer cells. The comprehensive data on brigatinib provides a strong foundation for understanding the therapeutic potential of ALK-IN-1. Further preclinical and clinical investigations will be crucial to fully elucidate its efficacy and safety profile.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. 1stoncology.com [1stoncology.com]
- 4. New preclinical data on novel TKI brigantinib for ALK lung cancer - ecancer [ecancer.org]
- 5. Brigatinib: Development History and Preclinical Studies_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. worldwide.promega.com [worldwide.promega.com]
